molecular formula C19H16N4OS B2592159 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole CAS No. 1105246-43-2

4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole

Cat. No.: B2592159
CAS No.: 1105246-43-2
M. Wt: 348.42
InChI Key: JKUHBAKMGAIFSG-UHFFFAOYSA-N
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Description

The compound “4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups, including a methoxy group, a thiazole ring, and a triazole ring . These functional groups can confer various chemical properties to the compound and can potentially be involved in a variety of chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and triazole rings are both heterocyclic rings, meaning they contain atoms other than carbon, which can affect the compound’s chemical properties . The methoxy group is an ether, which is generally quite stable and unreactive.


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The thiazole and triazole rings could potentially participate in electrophilic substitution reactions or act as ligands in coordination compounds . The methoxy group is generally quite stable, but could potentially be cleaved under acidic or basic conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents, while the nitrogen atoms in the thiazole and triazole rings could participate in hydrogen bonding, affecting the compound’s boiling and melting points .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of pyrazole and 1,2,4-triazole derivatives, including those similar to the specified chemical structure, emphasizes the strategic role these compounds play in medicine and pharmacy due to their significant pharmacological potential and chemical modification capabilities. These studies involved detailed synthesis processes to obtain compounds with potential biological activities, confirming their structures through various analytical methods (Fedotov et al., 2022).

Antimicrobial Activity

  • A series of thiazolyl-pyrazolyl-1,2,3-triazole derivatives were synthesized and showed significant antimycobacterial and antibacterial activities. These compounds were effective against both dormant and active strains of M. tuberculosis, as well as various pathogenic bacteria, suggesting their potential as new compounds for treating bacterial infections (Jagadale et al., 2020).

Antifungal and Antibacterial Properties

  • Another study focused on the synthesis of new thiazolyl-pyrazolyl-1,2,3-triazole derivatives with notable antifungal and antibacterial activities. These derivatives were particularly effective against A. niger, showcasing their potential for development into treatments for fungal infections (Nalawade et al., 2019).

Anticancer Activity

  • Research into benzimidazole derivatives bearing a 1,2,4-triazole moiety demonstrated their potential as inhibitors for mild steel corrosion in acidic conditions, highlighting the versatility of triazole derivatives in various applications beyond biological activities (Yadav et al., 2013).

Enzymatic Inhibition

  • Triazole derivatives have also been synthesized and characterized for their cholinesterase inhibitory potential, with certain compounds showing excellent activity against both acetylcholinase (AChE) and butyrylcholinesterase (BChE) enzymes. This suggests their potential use in treating diseases related to cholinesterase dysfunction (Arfan et al., 2018).

Molecular Docking Studies

  • Molecular docking studies on benzimidazole derivatives bearing a 1,2,4-triazole as EGFR inhibitors highlighted the importance of understanding the molecular interactions and stability of such compounds, which could aid in the development of new anticancer drugs (Karayel, 2021).

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. Compounds containing thiazole rings are of interest in medicinal chemistry due to their wide range of biological activities, so this could be a potential area of future research .

Mechanism of Action

    Target of Action

    Thiazoles and triazoles are known to interact with a variety of enzymes and receptors in biological systems . The specific targets of “4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole” would depend on its specific structure and functional groups.

    Mode of Action

    Thiazole and triazole compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors . The exact mode of action of “this compound” would need to be determined through experimental studies.

    Biochemical Pathways

    Thiazole and triazole compounds can affect various biochemical pathways . The specific pathways affected by “this compound” would depend on its specific targets and mode of action.

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure and functional groups. Thiazole and triazole compounds can have diverse pharmacokinetic properties . The specific ADME properties of “this compound” would need to be determined through experimental studies.

    Result of Action

    The molecular and cellular effects of a compound depend on its targets, mode of action, and affected biochemical pathways. Thiazole and triazole compounds can have diverse biological activities . The specific effects of “this compound” would need to be determined through experimental studies.

Biochemical Analysis

Biochemical Properties

. Based on its structural similarity to other thiazole and triazole compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s methoxyphenyl, thiazol, and triazol functional groups .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is plausible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available data on the effects of varying dosages of 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole in animal models .

Metabolic Pathways

The compound could potentially interact with various enzymes or cofactors, and it may influence metabolic flux or metabolite levels .

Transport and Distribution

The compound could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-13-18(21-22-23(13)15-6-4-3-5-7-15)19-20-17(12-25-19)14-8-10-16(24-2)11-9-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUHBAKMGAIFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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